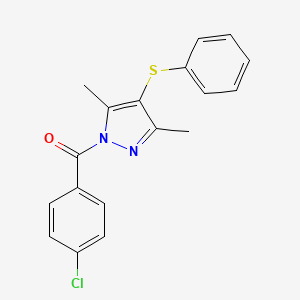![molecular formula C18H18N2O5 B5503778 2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)
2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis details for this exact compound are not directly available, related research in the field of mesogenic benzoic acids and their derivatives provides insight into general synthesis methods. Novel mesogenic benzoic acids demonstrate that substituted aryl rings can be laterally attached to basic mesogens, facilitating liquid crystalline behavior at high temperatures (Weissflog et al., 1996)[https://consensus.app/papers/novel-mesogenic-benzoic-acids-large-branches-synthesis-weissflog/49de38a0b75b5b14b8cc4d9baca8f378/?utm_source=chatgpt]. Such methods might be adaptable for synthesizing the compound , emphasizing the role of structural modifications in affecting liquid crystalline properties.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives, including dimethoxy versions, has been extensively studied. For instance, the crystal and molecular structure of similar compounds reveal that they can crystallize in specific space groups, displaying unique dimeric associations or polymorphs influenced by substituents (Portalone, 2011)[https://consensus.app/papers/polymorph-26dimethoxybenzoic-acid-portalone/cc0bdfc91a895dbd9f0a2dc5d0f7d514/?utm_source=chatgpt]. These structural analyses are crucial for understanding the physicochemical behavior and potential applications of the compound.
Chemical Reactions and Properties
The chemical reactions and properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups and specific substituents can affect the compound's reactivity towards cyclization or its behavior in forming co-crystals with other molecules (Gabriele et al., 2006)[https://consensus.app/papers/synthesis-23dihydrobenzo14dioxine-gabriele/6829b826d0c652b3a4cd6296567ce68f/?utm_source=chatgpt]. These properties are essential for designing synthetic routes and for the compound's incorporation into larger molecular frameworks.
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as melting points, solubility, and crystalline behavior, are closely tied to their molecular structure. Studies on similar compounds, like the liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid, show how molecular modifications influence mesophases and transition temperatures, providing insight into the physical behavior of these materials (Qaddoura & Belfield, 2010)[https://consensus.app/papers/probing-texture-calamitic-liquid-crystalline-dimer-qaddoura/43939e0046bb5929ac18575db8341bb4/?utm_source=chatgpt].
科学的研究の応用
Quantum Chemical Studies and Applications
- Quantum Chemical Studies on Substituted Benzoic Acids : Research has been conducted on the dissociation of substituted benzoic acids, including methoxybenzoic acids. These studies provide insights into the chemical behavior of such compounds, which can be applied in various fields including pharmaceuticals and materials science (Sainsbury, 1975).
Liquid Crystalline Properties
- Mesogenic Benzoic Acids : Novel benzoyloxybenzoic acids with specific substitutions have been synthesized, displaying liquid crystalline behavior at high temperatures. These findings suggest potential applications in the development of liquid crystal displays and other technologies requiring controlled molecular alignment (Weissflog et al., 1996).
Synthesis and Labeling
- Synthesis of Labeled Compounds : Studies on the synthesis of specifically labeled reserpines and benzoic acids, including trimethoxybenzoic acids, indicate applications in creating labeled compounds for research in pharmacology and biochemistry (Roth et al., 1982).
Microbial Metabolism
- Microbial Oxidation of Methoxybenzoic Acids : Research demonstrates that certain Pseudomonas species can oxidize methoxybenzoic acids. This knowledge is valuable in bioremediation and environmental science, where microbial processes are used to degrade pollutants (Donnelly & Dagley, 1980).
Pharmacological Applications
- Antineoplastic Activity : Certain benzohydroxamic acids, which are structurally related to methoxybenzoic acids, have shown antineoplastic activity, indicating potential applications in cancer treatment (Sainsbury, 1975).
Chemical Structure Analyses
- Crystal Structure Analyses : The crystal and molecular structures of various substituted benzoic acids, including dimethoxybenzoic acids, have been determined. This information is crucial in material science and drug design, where molecular structure influences functionality (Sapari et al., 2019).
作用機序
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3-dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-4-6-12(7-5-11)17(21)20-19-10-13-8-9-14(24-2)16(25-3)15(13)18(22)23/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVUMNWUXRETBO-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)
![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)
![1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5503753.png)
![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)
![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)

![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)
![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)
![2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5503790.png)